N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide
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Overview
Description
N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide is a complex organic compound that features a thiazole ring, a tert-butyl group, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide Similar compounds have been shown to target enzymes such as 11β-hsd1 and 11β-hsd2, which are involved in the differentiation and proliferation of neoplastic cells .
Mode of Action
The exact mode of action of This compound This could result in alterations in cellular processes, potentially influencing cell differentiation and proliferation .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the potential targets, it can be inferred that the compound might influence pathways related to cell differentiation and proliferation .
Result of Action
The specific molecular and cellular effects of This compound Based on the potential targets, it can be inferred that the compound might influence cell differentiation and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl group and the benzenesulfonamide moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The tert-butyl group is then introduced via alkylation reactions, and the benzenesulfonamide moiety is attached through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzenesulfonamides, such as:
- 1,3,4-thiadiazole derivatives
- 1,2,3-thiadiazole derivatives
- 1,2,4-thiadiazole derivatives
- 1,2,5-thiadiazole derivatives
Uniqueness
N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide is unique due to the presence of the tert-butyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S2/c1-13(2,3)11-8-19-12(15-11)16-20(17,18)10-6-4-5-9(14)7-10/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYMPPITTSFBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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